molecular formula C8H15F3N2 B13969779 N-methyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine

N-methyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine

Cat. No.: B13969779
M. Wt: 196.21 g/mol
InChI Key: AEYJRNOKWOUSAU-UHFFFAOYSA-N
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Description

N-methyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals. The presence of the trifluoromethyl group in this compound adds unique chemical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine typically involves the reaction of N-methylpiperidine with a trifluoromethylating agent. One common method is the nucleophilic substitution reaction where N-methylpiperidine reacts with trifluoromethyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are employed to achieve high purity levels required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-methyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanone.

    Reduction: Formation of N-methyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanol.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(1-methylpiperidin-2-yl)methanamine
  • N-methyl-1-(1-(trifluoromethyl)piperidin-4-yl)methanamine
  • N-methyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine

Uniqueness

N-methyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine is unique due to the position of the trifluoromethyl group on the piperidine ring, which significantly influences its chemical reactivity and biological activity. The specific placement of the trifluoromethyl group can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C8H15F3N2

Molecular Weight

196.21 g/mol

IUPAC Name

N-methyl-1-[1-(trifluoromethyl)piperidin-2-yl]methanamine

InChI

InChI=1S/C8H15F3N2/c1-12-6-7-4-2-3-5-13(7)8(9,10)11/h7,12H,2-6H2,1H3

InChI Key

AEYJRNOKWOUSAU-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCCCN1C(F)(F)F

Origin of Product

United States

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